molecular formula C7H6N4O B1437706 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 59282-83-6

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1437706
CAS No.: 59282-83-6
M. Wt: 162.15 g/mol
InChI Key: JVOIBEVPZKHMKO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of metal complexes , suggesting potential interactions with metal ions.

Mode of Action

It has been noted that similar compounds exhibit rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence . This suggests that 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one may interact with its targets through electronic transitions, leading to changes in their photophysical properties.

Biochemical Pathways

The photophysical properties of similar compounds suggest potential involvement in pathways related to light absorption and emission .

Result of Action

The photophysical properties of similar compounds suggest potential applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .

Action Environment

The photophysical behavior of similar compounds has been observed under ambient conditions , suggesting that environmental factors such as temperature and light may play a role in their action.

Biochemical Analysis

Biochemical Properties

3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it can interact with metal ions in coordination complexes, which can influence the activity of metalloenzymes . Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . This binding can lead to changes in enzyme conformation and function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, it can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a targeted manner. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect enzyme activity and cellular metabolism .

Properties

IUPAC Name

3-pyridin-3-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOIBEVPZKHMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500808
Record name 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59282-83-6
Record name 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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